Cloperastine Fendizoate is a chemical compound primarily investigated for its antitussive (cough-suppressing) properties. [, ] It consists of two main components: Cloperastine, a known antitussive agent, and Fendizoate, an anion often included to enhance the solubility or stability of the drug compound.
Cloperastine fendizoate is a pharmaceutical compound primarily used for its antitussive (cough-suppressing) properties. It is derived from cloperastine, which is known for its effectiveness in treating coughs associated with respiratory conditions. Cloperastine fendizoate is classified as an antihistamine and is often utilized in syrup formulations, particularly for pediatric patients, due to its favorable safety profile and efficacy.
Cloperastine fendizoate is synthesized from cloperastine, which itself is a derivative of benzhydrol. The compound is typically obtained through chemical synthesis involving various reactions that yield the desired fendizoate salt form.
Cloperastine fendizoate falls under the category of antitussives and antihistamines. It functions by suppressing the cough reflex and alleviating symptoms associated with allergic reactions.
The synthesis of cloperastine fendizoate involves several key steps:
The molecular structure of cloperastine fendizoate can be represented as follows:
The structure consists of a benzhydrol moiety linked to a piperidine ring, with the fendizoic acid component contributing to its salt formation.
Cloperastine fendizoate undergoes various chemical reactions during its synthesis:
Cloperastine fendizoate acts primarily as an antitussive by inhibiting the cough reflex at the central nervous system level. It achieves this through:
Analytical methods such as high-performance liquid chromatography (HPLC) are employed to assess purity and concentration in pharmaceutical formulations .
Cloperastine fendizoate is primarily used in:
Cloperastine (C₂₀H₂₄ClNO) features a diphenylmethane core with a chloro-substituted phenyl group and a piperidine-linked ethyloxy chain. The base compound exhibits limited solubility in aqueous media, necessitating salt formation for pharmaceutical utility. Fendizoic acid (C₂₀H₁₄O₄) – a bis-aromatic carboxylic acid – ionizes to form a stable 1:1 salt with cloperastine’s tertiary amine group, yielding cloperastine fendizoate (C₄₀H₃₈ClNO₅, MW 648.19 g/mol). The salt’s structure comprises a cation where the protonated piperidine nitrogen electrostatically interacts with the deprotonated carboxylate of fendizoate. This interaction is stabilized by hydrophobic interactions between the aromatic systems of both ions, as evidenced by NMR studies [6] [8].
Table 1: Molecular Attributes of Cloperastine Fendizoate
Property | Value |
---|---|
Molecular Formula | C₄₀H₃₈ClNO₅ |
Exact Mass | 647.24 Da |
Elemental Composition | C 74.12%, H 5.91%, Cl 5.47%, N 2.16%, O 12.34% |
Salt Stoichiometry | 1:1 (cloperastine : fendizoic acid) |
Characteristic FT-IR Bands | 1715 cm⁻¹ (C=O), 1580 cm⁻¹ (COO⁻ asym), 1390 cm⁻¹ (COO⁻ sym) |
Cloperastine fendizoate displays pH-dependent solubility: it is practically insoluble in water (<0.1 mg/mL) but moderately soluble in dimethyl sulfoxide (8 mg/mL) and ethanol. This contrasts sharply with the hydrochloride salt’s higher aqueous solubility. Stability studies indicate degradation under acidic conditions (hydrolysis of the ether linkage) and photostress (dechlorination). Solid-state characterization reveals no known polymorphs, though rigorous control of crystallization solvents (e.g., methanol/dichloromethane mixtures) is essential to prevent solvate formation. Accelerated stability testing (40°C/75% RH) shows <0.5% degradation over 3 months when protected from light [4] [6] [9].
The selection of fendizoate over hydrochloride salt is driven by:
Table 2: Comparative Properties of Cloperastine Salts
Property | Fendizoate Salt | Hydrochloride Salt |
---|---|---|
Melting Point | 178-180°C (dec.) | 149-152°C |
Water Solubility | <0.1 mg/mL | ~50 mg/mL |
Hygroscopicity | Non-hygroscopic | Hygroscopic |
Bitterness | Low | Pronounced |
Key Impurity Risks | Residual fendizoic acid | Alkyl chlorides/sulfonates |
The synthesis of cloperastine fendizoate requires stringent control of genotoxic impurities (GTIs) from upstream processes. HPLC-DAD methods with LOQs of 2 ppm monitor sulfonate esters (methyl p-toluenesulfonate), while GC-MS achieves 0.5 ppm detection for volatile GTIs like 2-CE. These methods ensure compliance with the threshold of toxicological concern (TTC) of 1.5 μg/day [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7